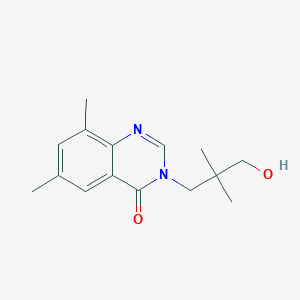![molecular formula C22H25N3O4 B3818706 N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide](/img/structure/B3818706.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide, commonly known as DIM-5, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2006 by researchers at the University of Kansas.
Mecanismo De Acción
The mechanism of action of DIM-5 is not fully understood, but it is thought to involve the inhibition of AKT activity and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and is a target of many chemotherapy drugs.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, DIM-5 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of oxygen levels in cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DIM-5 is that it has been shown to be effective against a variety of cancer cell types, including breast, prostate, and lung cancer cells. Additionally, it has been shown to have low toxicity in normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of DIM-5 is that it is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Direcciones Futuras
There are several potential future directions for research on DIM-5. One area of interest is the development of more potent and selective analogues of the compound. Additionally, researchers may investigate the use of DIM-5 in combination with other chemotherapy drugs to enhance its anti-cancer effects. Finally, further studies are needed to fully understand the mechanism of action of DIM-5 and to identify potential biomarkers that could be used to predict patient response to the compound.
Aplicaciones Científicas De Investigación
DIM-5 has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In one study, DIM-5 was found to induce apoptosis (programmed cell death) in breast cancer cells. Additionally, it has been shown to inhibit the activity of a protein called AKT, which is often overexpressed in cancer cells and contributes to their growth and survival.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-(1-indol-1-ylpropan-2-yl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15(14-25-11-10-16-6-4-5-7-19(16)25)23-21(26)13-22(27)24-18-9-8-17(28-2)12-20(18)29-3/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXPFQZSBGNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=CC=CC=C21)NC(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[6-(4-methoxy-3-methylphenyl)pyridin-2-yl]piperazine](/img/structure/B3818634.png)
![methyl 5-{[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B3818642.png)
![N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide](/img/structure/B3818649.png)
![2,3-dimethyl-7-[(3-phenylpyrrolidin-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3818657.png)
![ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate](/img/structure/B3818665.png)
![ethyl 1'-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-1,4'-bipiperidine-3-carboxylate](/img/structure/B3818674.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide](/img/structure/B3818676.png)

![7-(3-methylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818693.png)
![7-(3,4-difluorobenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818700.png)
![3-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methoxyquinazolin-4(3H)-one](/img/structure/B3818704.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3818713.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3818716.png)